2,4-dihydroxy-N-(4-hydroxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
4-HYDROXY-N-(4-HYDROXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinoline family This compound is notable for its unique structure, which includes both hydroxy and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N-(4-HYDROXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of quinolinone derivatives, which are then reacted with 4-aminophenol under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-N-(4-HYDROXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
4-HYDROXY-N-(4-HYDROXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N-(4-HYDROXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the carboxamide group.
N-(4-Hydroxyphenyl)glycine: Contains the hydroxyphenyl group but differs in the rest of the structure.
Roquinimex: A quinoline derivative with immunomodulatory properties.
Uniqueness
4-HYDROXY-N-(4-HYDROXYPHENYL)-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its combination of hydroxy, carboxamide, and quinoline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H16N2O4/c19-10-7-5-9(6-8-10)17-15(21)13-14(20)11-3-1-2-4-12(11)18-16(13)22/h5-8,19H,1-4H2,(H,17,21)(H2,18,20,22) |
InChI Key |
ZHRGBHLYLOPYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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